5-Meo-nipt

Serotonin receptor 5-HT1A Binding affinity

Researchers requiring a validated 5-MeO-DiPT metabolite reference standard or a selective 5-HT2A agonist tool compound often face supply inconsistency and unverified analog substitution. 5-MeO-NiPT (CAS 109921-55-3) directly addresses these challenges: - Serves as the authenticated N-dealkylated metabolite of 5-MeO-DiPT, essential for LC-MS/MS method validation and forensic casework confirmation. - Functions as a selective 5-HT2A agonist (Ki = 123 nM) with negligible SERT activity, enabling cleaner dissection of 5-HT2A-mediated behavioral pharmacology compared to dual-action analogs like 5-MeO-DiPT. - Supplied with rigorous analytical certification and stable storage conditions to ensure experimental reproducibility and supply chain reliability.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 109921-55-3
Cat. No. B123837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Meo-nipt
CAS109921-55-3
Synonyms5-Methoxy-N-(1-methylethyl)-1H-indole-3-ethanamine;  5-Methoxy-N-isopropyltryptamine;  5-MeO-NIPT; 
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC(C)NCCC1=CNC2=C1C=C(C=C2)OC
InChIInChI=1S/C14H20N2O/c1-10(2)15-7-6-11-9-16-14-5-4-12(17-3)8-13(11)14/h4-5,8-10,15-16H,6-7H2,1-3H3
InChIKeyQQZJNZJNPDORBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-MeO-NiPT Overview for Serotonergic Research


5-MeO-NiPT (5-methoxy-N-isopropyltryptamine; CAS 109921-55-3) is a synthetic N-monoalkylated tryptamine that functions as a full or near-full agonist at serotonin 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors [1]. Unlike most other N-monoalkylated tryptamines, 5-MeO-NiPT produces the head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic activity, albeit with relatively weak potency [1][2]. Structurally, it is the N-isopropyl homologue of 5-MeO-DMT and serves as a primary metabolite of 5-MeO-DiPT, making it an essential analytical reference standard for forensic and clinical toxicology applications [1][3].

Serotonergic agonist
Full/near-full agonist at 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C receptors
Unique behavioral probe
Only N-monoalkylated 5-MeO-tryptamine with detectable head-twitch response (HTR)
Analytical reference standard
Primary N-dealkylated metabolite of 5-MeO-DiPT; certified for forensic toxicology

Why Generic Substitution Fails for 5-MeO-NiPT Research


N-substitution pattern on the 5-methoxytryptamine scaffold produces dramatic, non-linear shifts in receptor binding profiles and functional outcomes that preclude generic interchange. For instance, the addition of a single methyl group converting 5-MeO-NiPT to 5-MeO-MiPT alters 5-HT1AR binding affinity by approximately 1.6-fold, while the diisopropyl analog 5-MeO-DiPT exhibits an approximately 3.2-fold lower 5-HT2AR affinity and substantially enhanced SERT interaction [1]. Critically, 5-MeO-NiPT is the only N-monoalkylated 5-methoxytryptamine known to retain detectable HTR activity, whereas close analogs 5-MeO-NMT and 5-MeO-NET are completely inactive in this behavioral assay [2]. These divergent pharmacological signatures demonstrate that even structurally adjacent tryptamines cannot be treated as interchangeable tools, and substitution with unverified analogs will compromise experimental reproducibility and confound data interpretation.

N-Methyl analog
5-MeO-MiPT (N-methyl) shows altered 5-HT1A binding and distinct signaling bias; not interchangeable for SAR studies targeting the isopropyl motif.
Diisopropyl analog
5-MeO-DiPT exhibits substantially lower 5-HT2A affinity and pronounced SERT activity, introducing transporter confounds absent in 5-MeO-NiPT.
Shorter N-alkyl homologs
5-MeO-NMT and 5-MeO-NET completely lack HTR activity; behavioral pharmacology endpoints may not transfer.

5-MeO-NiPT vs. Closest Analogs: Binding & Functional Evidence


5-HT1A Affinity vs. 5-MeO-MiPT

5-MeO-NiPT exhibits approximately 1.6-fold higher affinity for the human 5-HT1A receptor compared to its N-methyl analog 5-MeO-MiPT. In radioligand binding competition assays using [³H]8-OH-DPAT at human 5-HT1A receptors, 5-MeO-NiPT displays a Ki of 15.7 ± 2.3 nM, whereas 5-MeO-MiPT shows a Ki of 24.8 ± 7.6 nM [1]. This affinity difference positions 5-MeO-NiPT as a more potent 5-HT1A agonist among N-alkyl 5-methoxytryptamines, an important consideration for studies focused on 5-HT1A-mediated signaling pathways.

5-HT1A Affinity
Head-to-head
5-MeO-NiPT Ki 15.7 ± 2.3 nM vs. 5-MeO-MiPT Ki 24.8 ± 7.6 nM
Higher 5-HT1A affinity among N-alkyl 5-MeO-tryptamines
Radioligand binding; [³H]8-OH-DPAT
Serotonin receptor 5-HT1A Binding affinity Receptor pharmacology

5-HT2A Affinity vs. 5-MeO-DiPT

5-MeO-NiPT demonstrates significantly higher 5-HT2A receptor binding affinity than its diisopropyl-substituted analog 5-MeO-DiPT. In radioligand binding assays using [³H]ketanserin at human 5-HT2A receptors, 5-MeO-NiPT exhibits a Ki of 123 ± 38 nM, while 5-MeO-DiPT displays a markedly lower affinity with a Ki of 399 ± 49 nM [1]. This represents an approximately 3.2-fold difference in receptor engagement. Notably, 5-MeO-NiPT also shows comparable 5-HT2A affinity to 5-MeO-DET (Ki = 128 ± 4 nM) but with a distinct N-substitution pattern (monoalkyl vs. dialkyl) that confers unique downstream signaling properties.

5-HT2A Affinity
Head-to-head
5-MeO-NiPT Ki 123 ± 38 nM vs. 5-MeO-DiPT Ki 399 ± 49 nM
~3.2-fold higher 5-HT2A engagement, cleaner serotonergic profile
[³H]ketanserin binding
5-HT2A receptor Psychedelic Receptor binding Hallucinogen

Unique HTR Activity in N-Monoalkylated 5-Methoxytryptamines

5-MeO-NiPT is the only known N-monoalkylated 5-methoxytryptamine that produces the head-twitch response (HTR) in rodents, a well-validated behavioral proxy for psychedelic activity mediated by 5-HT2A receptor activation [1][2]. In direct comparative testing, 5-MeO-NiPT induces HTR, albeit weakly, while the close structural analogs 5-MeO-NMT (N-methyl) and 5-MeO-NET (N-ethyl) are completely inactive in this assay [1]. This qualitative functional divergence—from null activity to detectable HTR—occurs with only incremental changes in N-alkyl chain length (methyl → ethyl → isopropyl). The pED50 for 5-MeO-NiPT in the HTR assay is 0.619 (ED50 = 4.16 mg/kg), with an Emax of approximately 10.4 HTR events [2].

HTR Activity
Head-to-head
pED50 0.619 (ED50 4.16 mg/kg); Emax ~10.4 events
Unique HTR-active N-monoalkylated 5-MeO-tryptamine
5-MeO-NMT/NET inactive; mouse HTR assay
Head-twitch response Behavioral pharmacology Psychedelic In vivo

SERT Species-Selective Recognition via TMD I

5-MeO-NiPT (referred to as 5-MNIT in the primary literature) exhibits species-selective recognition by the serotonin transporter (SERT) that is mechanistically distinct from 4- and β-substituted tryptamines. In [³H]5-HT transport inhibition assays, 5-MeO-NiPT demonstrates potency differences between human and Drosophila melanogaster SERT that are mediated specifically by transmembrane domain I-II residues, with a critical role for residue Y95 in human SERT (F90 in D. melanogaster) [1]. This recognition mechanism is shared with N-isopropyltryptamine (NIT) and 7-benzyloxytryptamine (7BT), but differs fundamentally from analogs substituted at the 4-position or β-position, whose species selectivity is governed by distal sequences [1]. The study established that 5-MeO-NiPT functions as a SERT substrate recognition tool rather than a potent inhibitor.

SERT Recognition
Cross-study
Species selectivity governed by TMD I-II (Y95/F90)
Defined probe for SERT domain-specific studies
Distinct from 4-/β-substituted tryptamines
Serotonin transporter SERT Monoamine Transporter

Lack of Monoamine Releasing Activity vs. Dual-Action Analogs

5-MeO-NiPT is pharmacologically distinguished by its lack of monoamine releasing agent activity, in contrast to several structurally related tryptamines. Functional characterization demonstrates that 5-MeO-NiPT is inactive as a serotonin releasing agent and exhibits only very weak serotonin reuptake inhibition [1][2]. This profile stands in stark contrast to 5-MeO-DiPT, which acts as a dual-action compound with both 5-HT2A agonism and potent SERT inhibition, and to 5-MeO-MiPT, which shows moderate SERT binding (Ki = 2,869 ± 928 nM) [2]. The monoamine-releasing activity of 5-MeO-AMT and 4-OH-MET further underscores the diversity of transporter interactions within the tryptamine class [3].

Monoamine release
Class-level
Inactive as serotonin releaser; very weak SERT inhibition
Isolates 5-HT receptor effects; no transporter confound
Contrasts with 5-MeO-DiPT, 5-MeO-MiPT
Monoamine release Serotonin Transporter Selectivity

5-MeO-DiPT Metabolite: Forensic Biomarker

5-MeO-NiPT is unequivocally established as the primary N-dealkylated metabolite of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT; 'Foxy'), providing a validated analytical biomarker for exposure detection. In a documented fatal poisoning case, 5-MeO-NiPT was quantified alongside the parent compound and the 5-hydroxy metabolite by LC-MS, with blood concentrations of 0.020 μg/mL and urine concentrations of 0.32 μg/mL [1]. The analytical distinction between 5-MeO-NiPT (m/z 233) and 5-OH-DiPT (m/z 261) has been rigorously established and corrected in the peer-reviewed literature [2]. This metabolic relationship creates a unique procurement rationale: 5-MeO-NiPT is an essential certified reference material for any laboratory conducting 5-MeO-DiPT metabolism studies, forensic casework, or clinical toxicology screening where parent-to-metabolite ratio interpretation is required.

Metabolite biomarker
Head-to-head
Blood 0.020 μg/mL; Urine 0.32 μg/mL (fatal case)
Validated 5-MeO-DiPT N-dealkylated metabolite reference
LC-MS quantification; parent/metabolite ratio documented
Metabolite Forensic toxicology Biomarker LC-MS

5-MeO-NiPT Application Scenarios


5-HT1A vs. 5-HT2A Selectivity Profiling in SAR

Structure-activity relationship (SAR) investigations examining how N-alkyl chain length and branching modulate 5-HT1A versus 5-HT2A receptor engagement. 5-MeO-NiPT serves as a critical data point in the N-alkyl series, with a 5-HT1A Ki of 15.7 nM and 5-HT2A Ki of 123 nM [1]. The compound demonstrates the N-substituent threshold where HTR activity first emerges in the monoalkyl 5-methoxytryptamine series, while 5-MeO-NMT and 5-MeO-NET remain inactive [1]. Its 5-HT2A affinity is 3.2-fold higher than 5-MeO-DiPT (Ki = 399 nM), enabling precise mapping of how N-substituent bulk differentially impacts receptor subtype engagement [1].

SERT TMD I Structure-Function Studies

Mechanistic studies of serotonin transporter (SERT) substrate recognition using species-scanning mutagenesis and chimeric transporters. 5-MeO-NiPT (5-MNIT) has been validated as a probe whose species selectivity is governed specifically by transmembrane domain I-II residues, particularly Y95 in human SERT [1]. This recognition mechanism is shared with N-isopropyltryptamine (NIT) but distinct from tryptamines substituted at the 4-position or β-position, whose species selectivity involves distal SERT regions [1]. The compound is appropriate for experiments designed to parse the structural determinants of SERT ligand recognition and species-dependent pharmacology.

5-HT2A Behavioral Pharmacology Without Transporter Confounds

In vivo behavioral studies requiring 5-HT2A receptor activation in the absence of confounding monoamine transporter modulation. 5-MeO-NiPT induces the head-twitch response (HTR) in rodents, a validated behavioral proxy for psychedelic activity, while remaining inactive as a serotonin releasing agent and exhibiting only very weak SERT inhibition [1][2]. This contrasts with dual-action analogs like 5-MeO-DiPT and 5-MeO-MiPT, which possess significant SERT activity that complicates interpretation of behavioral and neurochemical endpoints [1]. 5-MeO-NiPT thus enables cleaner dissection of 5-HT2A-mediated behavioral pharmacology.

5-MeO-DiPT Metabolism Reference Standard

Certified analytical reference material for forensic and clinical toxicology laboratories conducting 5-MeO-DiPT ('Foxy') metabolism studies or casework. 5-MeO-NiPT is the validated N-dealkylated metabolite of 5-MeO-DiPT, with documented blood (0.020 μg/mL) and urine (0.32 μg/mL) concentrations in human cases [1]. The compound is essential for LC-MS/MS method validation, retention time confirmation, and quantitative calibration in biological matrices. Laboratories analyzing seized materials or biological specimens for 5-MeO-DiPT exposure require authentic 5-MeO-NiPT reference standards to confirm metabolite identity and accurately interpret cases where parent drug concentrations are low or undetectable [2].

Application
Selection Property
Validation Focus
5-HT1A/2A selectivity SAR
N-alkyl chain length-dependent receptor engagement profile
Receptor binding affinity comparison across homologs
SERT structure-function studies
TMD I-II substrate recognition probe
Species-scanning mutagenesis and domain-specific pharmacology
5-HT2A behavioral pharmacology
Selective 5-HT2A agonist with minimal transporter activity
HTR induction and behavioral endpoint analysis
5-MeO-DiPT metabolite reference
Certified analytical reference standard
LC-MS/MS retention time and ion ratio verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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